Ethyl2-(3-isopropylpyridin-2-yl)acetate
Description
Ethyl 2-(3-isopropylpyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with an isopropyl group at the 3-position and an ethyl acetate moiety at the 2-position. Pyridine-based esters are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their versatile reactivity and ability to act as ligands or bioactive scaffolds .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(3-propan-2-ylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)8-11-10(9(2)3)6-5-7-13-11/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
PSYIKRFZWYQIKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of anhydrous ethanol and a strong acid catalyst is essential to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3-isopropylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Hydrolysis: 3-isopropylpyridine-2-carboxylic acid and ethanol.
Reduction: 3-isopropylpyridine-2-ylmethanol.
Substitution: 3-isopropylpyridine-2-ylacetamide.
Scientific Research Applications
Ethyl2-(3-isopropylpyridin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring and isopropyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Ethyl 2-(3-Hydroxypyridin-2-yl)acetate
- Structure : Differs by a hydroxyl group at the 3-position instead of isopropyl.
- Properties : Increased polarity due to the -OH group, lowering log P (predicted ~1.2 vs. ~2.5 for the isopropyl analog). This reduces membrane permeability but enhances solubility in polar solvents .
- Synthesis : Likely involves hydroxylation or protection/deprotection strategies, contrasting with alkylation steps for the isopropyl derivative.
(b) Ethyl 2-(6-Methylpyridin-2-yl)acetate
- Structure : Methyl substitution at the 6-position.
- Molecular weight (~165 g/mol) is lower than the isopropyl analog (~207 g/mol) .
- Applications : Common in pharmaceutical intermediates for antimalarial or antiviral agents .
(c) Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Replaces the pyridine ring with a piperidine moiety.
- Properties : Higher basicity (pKa ~10.5) due to the aliphatic amine, influencing solubility and bioavailability. Log P ~0.8, indicating lower lipophilicity than the pyridine-based ester .
- Applications : Used in CNS-targeting drug candidates due to BBB permeability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | log P (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 2-(3-isopropylpyridin-2-yl)acetate | 207.27 | ~2.5 | ~10 (DMSO) | Pyridine, ester, isopropyl |
| Ethyl 2-(3-hydroxypyridin-2-yl)acetate | 181.19 | ~1.2 | ~50 (Water) | Pyridine, ester, hydroxyl |
| Ethyl 2-(piperidin-4-yl)acetate | 171.24 | ~0.8 | ~100 (Ethanol) | Piperidine, ester |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | 165.20 | ~1.8 | ~20 (Methanol) | Pyridine, ester, methyl |
Data extrapolated from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
